3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is an intricate organic molecule that marries various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Intermediate Compounds: : The synthesis typically starts with 4-fluoro-3-methylphenyl, which undergoes nitration and reduction to obtain the amine derivative.
Formation of 1,2,3-Triazole Ring: : A cycloaddition reaction, often referred to as the "click" reaction, is utilized to form the 1H-1,2,3-triazole ring. The reaction involves the azide derivative of the starting compound and an alkyne in the presence of a copper catalyst.
Formation of Piperidine Derivative: : The next step involves the reaction of the triazole intermediate with piperidine under suitable conditions to form the piperidin-4-yl derivative.
Formation of Benzamide Core: : Finally, the piperidinyl-triazole intermediate undergoes an amide coupling reaction with 3-chlorobenzoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods: Industrial methods typically mirror the synthetic routes but are optimized for scale and efficiency. This involves using continuous flow reactors, automated synthesizers, and efficient purification techniques like column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the 3-chlorobenzamide moiety, forming different oxides.
Reduction: : Reductive processes can target the triazole or piperidine ring, leading to hydrogenated derivatives.
Substitution: : The chloro and fluoro groups are active sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hypervalent iodine compounds.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Substitution: Sodium methoxide or other strong nucleophiles can be used under mild conditions.
Major Products Formed
Oxidation results in various oxides.
Reduction can yield fully or partially hydrogenated derivatives.
Substitution can replace halogen atoms with other nucleophiles.
Scientific Research Applications
This compound finds applications across several scientific domains:
Chemistry: : Used as a precursor in organic synthesis and as a reagent in complex chemical reactions.
Biology: : Investigated for its interaction with biological macromolecules, particularly proteins and nucleic acids.
Medicine: : Explored for its potential as a therapeutic agent in treating certain diseases due to its ability to interact with specific biological targets.
Industry: : Used in the development of new materials and as a catalyst or intermediate in manufacturing processes.
Mechanism of Action
The compound's mechanism of action is complex, involving multiple molecular targets:
Interaction with Enzymes: : Inhibits or modulates the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: : Binds to specific receptors on cell surfaces, influencing cellular responses.
Pathways: : Engages in signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
4-fluoro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
Uniqueness: : 3-chloro-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its specific combination of functional groups that impart distinct biological activity and reactivity patterns compared to its analogs.
This compound's unique structural features make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5O2/c1-14-11-18(5-6-19(14)24)29-13-20(26-27-29)22(31)28-9-7-17(8-10-28)25-21(30)15-3-2-4-16(23)12-15/h2-6,11-13,17H,7-10H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVSPFHJWOWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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